molecular formula C20H22N2O2S B11368242 2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole

2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole

Cat. No.: B11368242
M. Wt: 354.5 g/mol
InChI Key: OPOFAPJSGFFNMK-UHFFFAOYSA-N
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Description

2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxyethylsulfanyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Phenoxyethylsulfanyl Group: This step involves the reaction of the benzimidazole derivative with 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl chloride in the presence of a base such as potassium carbonate.

    Final Assembly: The final product is obtained by coupling the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxyethyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be investigated. Its ability to interact with biological targets, such as enzymes or receptors, could make it useful in treating various diseases.

Industry

Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyethylsulfanyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole
  • **2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-chloro-1H-benzimidazole
  • **2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-nitro-1H-benzimidazole

Uniqueness

The presence of the 5-methyl group in 2-({2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-5-methyl-1H-benzimidazole distinguishes it from similar compounds. This methyl group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it unique in its class.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C20H22N2O2S/c1-4-5-15-7-9-18(19(13-15)23-3)24-10-11-25-20-21-16-8-6-14(2)12-17(16)22-20/h4,6-9,12-13H,1,5,10-11H2,2-3H3,(H,21,22)

InChI Key

OPOFAPJSGFFNMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=C(C=C(C=C3)CC=C)OC

Origin of Product

United States

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